molecular formula C13H11BrN2O2 B8693128 2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine

2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine

Cat. No. B8693128
M. Wt: 307.14 g/mol
InChI Key: UZFALZIBUFICHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

(2-amino-5-bromopyridin-3-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C13H11BrN2O2/c1-18-11-5-3-2-4-9(11)12(17)10-6-8(14)7-16-13(10)15/h2-7H,1H3,(H2,15,16)

InChI Key

UZFALZIBUFICHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame-dried 100 ml round bottomed flask were added 2-amino-5-bromo-N-methoxy-N-methyl-nicotinamide (661 mg, 2.54 mmol) and anhydrous THF (15 ml). The solution was stirred at −55° C. for 5 minutes under nitrogen, then a 0.5 M solution of 2-methoxyphenyl magnesium bromide in THF (18 ml, 9.0 mmol) was added dropwise over 3 minutes. The resulting solution was allowed to warm to room temperature over 2 hours then quenched by addition of 1 M citric acid (25 ml). Ethyl acetate (50 ml) was added, and the layers were separated. The aqueous fraction was extracted three times with ethyl acetate, and the combined organic fractions were washed with brine, dried (Na2SO4), filtered and concentrated to give a sticky yellow solid. Recrystallization from ethanol provided 619.5 mg (79%) of (2-amino-5-bromo-pyridin-3-yl)-(2-methoxy-phenyl)-methanone as yellow needles. MS m/z: 308 [MH]+.
Quantity
661 mg
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reactant
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15 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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18 mL
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